molecular formula C27H26N2O5S B2863240 2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione CAS No. 900136-92-7

2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione

Cat. No.: B2863240
CAS No.: 900136-92-7
M. Wt: 490.57
InChI Key: SKOFFNRBXBTBSA-UHFFFAOYSA-N
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Description

2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is an organic compound with the molecular formula C27H26N2O5S and a molecular weight of 490.57 g/mol . It features a complex structure that integrates an anthracene-9,10-dione (anthraquinone) core, a piperazine ring, and a p-tolyloxy ether group connected via a sulfonyl bridge. The anthraquinone moiety is a well-known scaffold in medicinal chemistry and materials science, often associated with optical properties and biological activity . The piperazine ring is a common feature in pharmaceuticals that can enhance aqueous solubility and improve the pharmacokinetic profile of drug candidates . This compound is listed with suppliers in small quantities for research purposes, with a predicted density of 1.334 g/cm³ and a predicted boiling point of 691.6 °C . Note on Research Applications: While the precise biological mechanisms and primary research applications for this specific compound are not detailed in the available public literature, its structure suggests potential as a valuable intermediate or candidate for further investigation. Researchers may explore its utility in areas such as organic electronics due to the anthraquinone chromophore, or as a synthetic target in medicinal chemistry programs focused on developing novel enzyme inhibitors. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]sulfonylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-19-6-8-20(9-7-19)34-17-16-28-12-14-29(15-13-28)35(32,33)21-10-11-24-25(18-21)27(31)23-5-3-2-4-22(23)26(24)30/h2-11,18H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOFFNRBXBTBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction. This might include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted piperazine compounds

Scientific Research Applications

2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(2-(p-Tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound’s binding affinity. The anthracene moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Observations :

  • The target compound ’s sulfonyl group distinguishes it from sulfur-containing analogs (e.g., sulfanyl in ), offering stronger electron-withdrawing effects and hydrogen-bonding capacity.
  • The trifluoromethyl group in MK16 increases hydrophobicity compared to the target’s p-tolyloxy group, which balances lipophilicity with moderate polarity.
Table 2: DNA Interaction and Selectivity
Compound DNA Binding Mode Binding Ratio (G4/dsDNA) Applications References
9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene (Compound 4) G-quadruplex (G4) stacking 1.92 Anticancer (G4 stabilization)
Target Compound Hypothesized groove/electrostatic Not reported Potential therapeutic/DNA-targeted -

Key Findings :

  • Compound 4 stabilizes G4 DNA via π-π stacking, with a binding affinity ratio of 1.92 for G4 over dsDNA . Its hydroxyethyl groups may facilitate hydrophilic interactions.
  • The target compound ’s sulfonyl group could enable electrostatic interactions with DNA phosphate backbones, while the piperazine may enhance solubility and cell penetration.

Physicochemical Properties

Table 3: Solubility and Electronic Effects
Compound Key Functional Groups Polarity Solubility Trends
1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione Sulfanyl, hydroxy, amino Moderate Moderate in polar solvents
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc-protected piperazine, acid High High in aqueous buffers (pH-dependent)
Target Compound Sulfonyl, p-tolyloxyethyl Moderate-high Likely soluble in DMSO, moderate in H2O

Key Observations :

  • The target compound ’s sulfonyl group increases polarity compared to sulfanyl analogs but remains less polar than Fmoc-protected derivatives .
  • p-Tolyloxyethyl provides a balance between lipophilicity and solubility, contrasting with the highly hydrophobic trifluoromethyl group in MK16 .

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